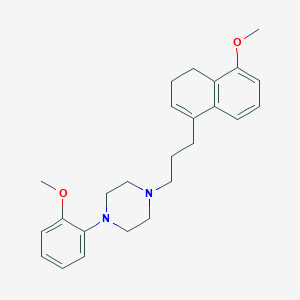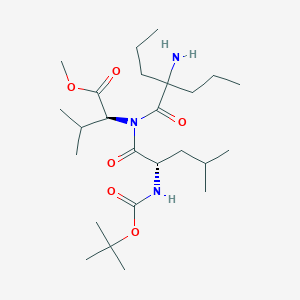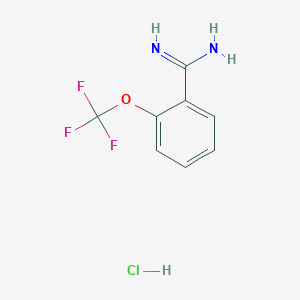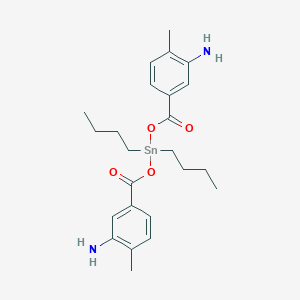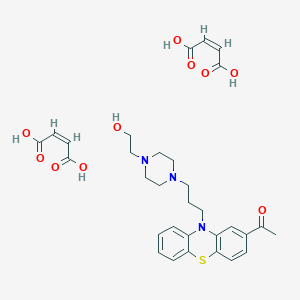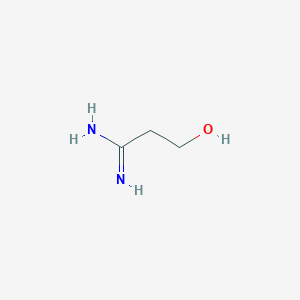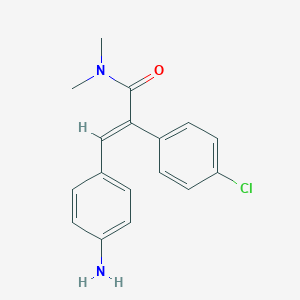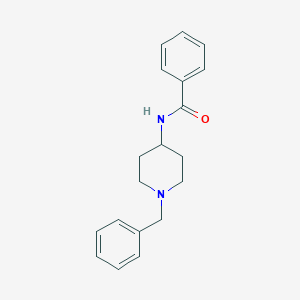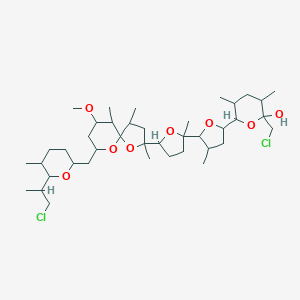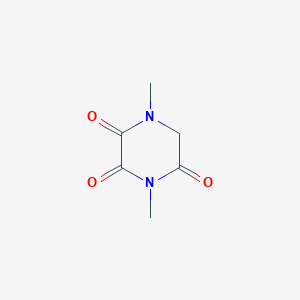
1,4-Dimethylpiperazine-2,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylpiperazine-2,3,5-trione, also known as Dimethylbarbituric acid, is a chemical compound that belongs to the class of barbiturates. This compound is widely used in scientific research due to its unique properties and mechanisms of action.
作用機序
The mechanism of action of 1,4-Dimethylpiperazine-2,3,5-trione involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the oxidation of succinate to fumarate in the electron transport chain of the mitochondria. By inhibiting this enzyme, 1,4-Dimethylpiperazine-2,3,5-trione disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action has been extensively studied in various biological systems, including cancer cells and neuronal cells.
生化学的および生理学的効果
The biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione are complex and depend on the specific biological system being studied. In cancer cells, 1,4-Dimethylpiperazine-2,3,5-trione has been shown to induce apoptosis and inhibit tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied.
実験室実験の利点と制限
One of the major advantages of 1,4-Dimethylpiperazine-2,3,5-trione is its potent inhibition of succinate dehydrogenase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,4-Dimethylpiperazine-2,3,5-trione is relatively easy to synthesize and can be scaled up for large-scale production.
However, there are also some limitations to the use of 1,4-Dimethylpiperazine-2,3,5-trione in lab experiments. One of the major limitations is its potential toxicity, especially at high concentrations. Additionally, the exact biochemical and physiological effects of this compound in different biological systems are still being studied, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of 1,4-Dimethylpiperazine-2,3,5-trione. One area of research is the development of new inhibitors of succinate dehydrogenase that are more potent and selective than 1,4-Dimethylpiperazine-2,3,5-trione. Additionally, this compound could be used as a tool to study the role of succinate dehydrogenase in various disease states, including cancer and neurodegenerative disorders. Finally, the potential toxicity of 1,4-Dimethylpiperazine-2,3,5-trione could be further studied to determine the safe concentrations for use in lab experiments.
Conclusion:
In conclusion, 1,4-Dimethylpiperazine-2,3,5-trione is a valuable tool for scientific research due to its unique properties and mechanisms of action. This compound has been extensively used to study the role of succinate dehydrogenase in various biological processes and has shown promise as a potential therapeutic agent in cancer and neurodegenerative disorders. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied, and further research is needed to fully understand the potential of this compound.
合成法
The synthesis of 1,4-Dimethylpiperazine-2,3,5-trione involves the reaction of malonic acid with urea in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method is relatively simple and can be easily scaled up for large-scale production of 1,4-Dimethylpiperazine-2,3,5-trione.
科学的研究の応用
1,4-Dimethylpiperazine-2,3,5-trione has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme succinate dehydrogenase, which is involved in the electron transport chain of the mitochondria. As a result, 1,4-Dimethylpiperazine-2,3,5-trione has been used to study the role of succinate dehydrogenase in various biological processes, including cellular respiration, oxidative stress, and apoptosis.
特性
CAS番号 |
147900-76-3 |
|---|---|
製品名 |
1,4-Dimethylpiperazine-2,3,5-trione |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
1,4-dimethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |
InChIキー |
BVDZPASSANKIIM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
正規SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
